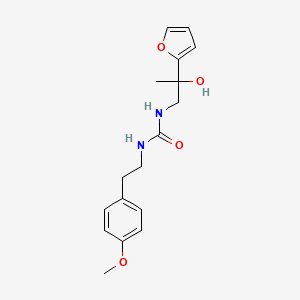

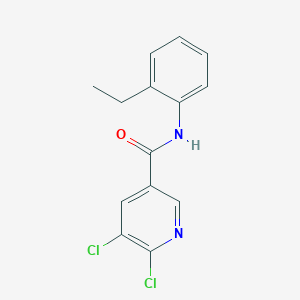

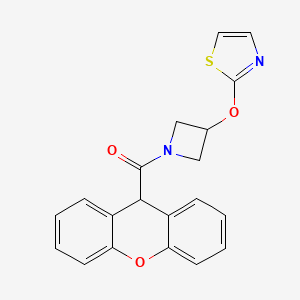

![molecular formula C11H13N B2477689 1-Phenyl-3-azabicyclo[3.1.0]hexane CAS No. 67644-21-7](/img/structure/B2477689.png)

1-Phenyl-3-azabicyclo[3.1.0]hexane

Vue d'ensemble

Description

1-Phenyl-3-azabicyclo[3.1.0]hexane is a chemical compound with the CAS Number: 67644-21-7 . It has a molecular weight of 159.23 and its linear formula is C11H13N . It is typically stored in a dark place, sealed in dry conditions at 2-8°C . The physical form of this compound is liquid .

Synthesis Analysis

The synthesis of this compound involves a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H13N . More detailed structural analysis would require specific experimental data or computational modeling.Chemical Reactions Analysis

The 1-azabicyclo[3.1.0]hexane ring is a key moiety in natural products for biological activities against bacteria, fungi, and tumor through DNA alkylation . The reaction of this compound with electrophiles gave the corresponding pyrrolidines and piperidine .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It is typically stored in a dark place, sealed in dry conditions at 2-8°C . The compound has a molecular weight of 159.23 and its linear formula is C11H13N .Applications De Recherche Scientifique

Antimalarial and Antimycobacterial Activities

Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their antimalarial activities against P. falciparum (K1 strain) and antimycobacterial properties. Their cytotoxic activity against Vero cells was also assessed, indicating potential applications in treating infectious diseases (Ningsanont et al., 2003).

Sigma Receptor Ligands

A series of 1-phenyl-3-azabicyclo(3.1.0)hexanes were synthesized and evaluated as sigma receptor ligands. These studies aim to develop new ligands for sigma receptors, a notable endeavor in the field of pharmacology (Marrazzo et al., 2004).

Stereoselective Synthesis

An efficient stereoselective synthesis of 1-iodo- or 1-phenyl selenenyl-2-aryl-3-azabicyclo[3.1.0]hexane via electrophilic cyclization has been reported, showcasing advancements in synthetic chemistry and methodology (Fu & Huang, 2008).

Asymmetric Synthesis of Biologically Active Compounds

Azabicyclo[3.1.0]hexane-1-ols, derived from amino acid derivatives, have been utilized as intermediates for the asymmetric synthesis of pharmacologically active products, indicating their utility in creating diverse biologically active molecules (Jida et al., 2007).

Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes

A novel synthesis method for 1-azabicyclo[3.1.0]hexane-3-ene derivatives was developed using a three-component reaction. This eco-friendly approach emphasizes sustainability and efficiency in chemical synthesis (Ghorbani et al., 2016).

T-Type Calcium Channel Inhibitors

A series of 3N-substituted-azabicyclo[3.1.0]hexane derivatives were designed and synthesized as inhibitors of T-type calcium channels. This research contributes to the development of new treatments for neuropathic pain (Kim & Nam, 2016).

Intramolecular Reductive Cyclopropanation

Tris- and monoprotected derivatives with 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeletons were synthesized via intramolecular reductive cyclopropanation, indicating a novel approach to generating complex molecular architectures (Gensini et al., 2002).

Pharmaceutical Industry Applications

The construction of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes through Suzuki-Miyaura and Chan-Evans-Lam coupling reactions demonstrates their potential in pharmaceutical applications, highlighting the versatility of these compounds (Harris et al., 2017).

Role in Ficellomycin Biosynthesis

The 1-azabicyclo[3.1.0]hexane ring in ficellomycin is essential for its biological activity, with modifications of this ring structure playing a critical role in the compound's bioactivity against various pathogens (Kurosawa et al., 2020).

Mécanisme D'action

Target of Action

1-Phenyl-3-azabicyclo[3.1.0]hexane (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets . They are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine . This group also includes the analgesic bicifadine, centanafadine used for the treatment of attention-deficit hyperactivity disorder (ADHD), and amitifadine (antidepressant) .

Mode of Action

The mode of action of this compound involves interaction with its targets, leading to changes in the cellular environment. For instance, it has been found to interact with sigma receptors . Dextrorotatory isomers with the same configuration of 3-phenylpiperidines to C-1 carbon linked to the phenyl ring showed a better affinity and selectivity for σ1 receptors compared to the respective levorotatory isomers .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse, given its ability to interact with various biological targets. For instance, it has been found to interact with sigma receptors, which are involved in various physiological processes .

Pharmacokinetics

The pharmacokinetics of 1-Phenyl-3-azabicyclo[31It is known that the compound has a molecular weight of 15923 . It is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its ability to interact with various biological targets. For instance, it has been found to interact with sigma receptors, which are involved in various physiological processes .

Safety and Hazards

The safety information for 1-Phenyl-3-azabicyclo[3.1.0]hexane indicates that it has several hazard statements including H302-H315-H319-H335 . This suggests that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

The 1-azabicyclo[3.1.0]hexane ring system as a conformationally constrained bicyclic isostere for the piperidine motif displays diverse biological activities and great potential in the pharmaceutical industry . Therefore, future research could focus on exploring its potential applications in drug development and synthesis of new pharmaceutical compounds .

Propriétés

IUPAC Name |

1-phenyl-3-azabicyclo[3.1.0]hexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11/h1-5,10,12H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXPTPHIWQWOQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66505-14-4 | |

| Record name | 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What makes the 1-Phenyl-3-azabicyclo[3.1.0]hexane scaffold interesting for medicinal chemistry and what are its primary targets?

A: The this compound structure exhibits interesting pharmacological properties, particularly regarding sigma (σ) receptors. Research suggests that it possesses a higher affinity for σ receptors, specifically the σ₁ subtype, compared to less rigid analogs like 3-phenylpiperidines []. This affinity for σ receptors makes this scaffold a promising target for developing novel therapeutics for pain management, as demonstrated by Bicifadine, a this compound derivative currently in clinical trials for chronic pain [].

Q2: How does the stereochemistry of this compound derivatives affect their interaction with σ receptors?

A: Studies have shown that the stereochemistry at the C-1 carbon, where the phenyl ring is attached, significantly influences the binding affinity and selectivity for σ receptors []. Dextrorotatory isomers of this compound derivatives, mimicking the configuration of 3-phenylpiperidines, exhibit higher affinity and selectivity for σ₁ receptors compared to their levorotatory counterparts [].

Q3: Beyond sigma receptors, what other biological targets have been explored for this compound derivatives?

A: Research has investigated the inhibitory activity of this compound derivatives on enzymes like aromatase, a key enzyme in estrogen biosynthesis []. This finding indicates potential applications in developing treatments for hormone-dependent cancers, such as breast cancer.

Q4: How does the substitution pattern on the this compound core affect its biological activity?

A: Modifying the substituents on the this compound core can significantly impact its biological activity. For instance, introducing alkyl substituents to the azabicyclohexane ring, specifically at the 3-position, leads to potent and selective inhibition of aromatase []. In contrast, modifications to the para-amino group on the phenyl ring resulted in a loss of inhibitory activity toward both aromatase and the cholesterol side-chain cleavage enzyme []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the desired biological activity of these compounds.

Q5: What analytical techniques are commonly employed to characterize and study this compound derivatives?

A: Researchers often employ a combination of nuclear magnetic resonance (NMR) spectroscopy and molecular modeling studies to determine the relative stereochemistry of synthesized this compound derivatives []. These techniques provide valuable insights into the three-dimensional structure and conformational preferences, contributing to a deeper understanding of their structure-activity relationships.

Q6: What are the potential advantages of using this compound as a scaffold for drug development compared to other similar structures?

A: The this compound scaffold offers a more rigid structure compared to other similar structures like 3-phenylpiperidines []. This rigidity can be advantageous for drug development, as it can lead to greater selectivity for specific biological targets and potentially reduced off-target effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

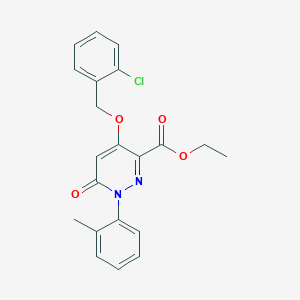

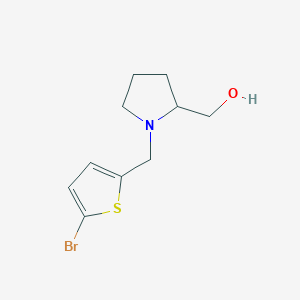

![5-Azaspiro[3.4]octan-8-ylmethanol;hydrochloride](/img/structure/B2477615.png)

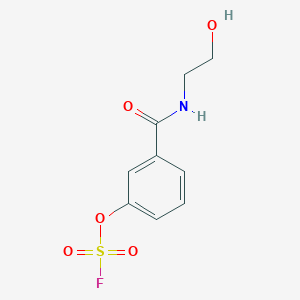

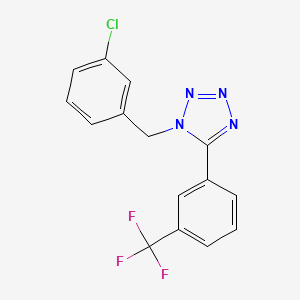

![NCGC00347767-02_C32H36O13_6H-10,13-Etheno-19,15-metheno-3H,15H,23H-pyrano[3,4-c][1,7,14]trioxacycloheneicosin-6,23-dione, 4-ethylidene-3-(beta-D-glucopyranosyloxy)-4,4a,5,8,9,20,21-heptahydro-16-hydroxy-, (3S,4Z,4aS)-](/img/structure/B2477619.png)

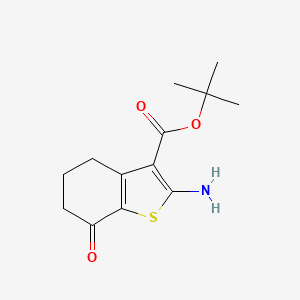

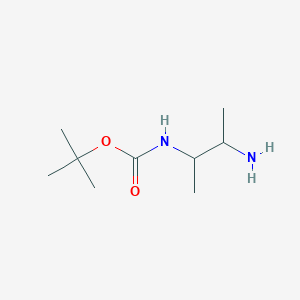

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2477623.png)

![3-[2-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2477625.png)

![(Z)-ethyl 2-methyl-5-oxo-4-(((1-phenylethyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2477626.png)